![molecular formula C7H5N3O3 B2390862 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1554479-81-0](/img/structure/B2390862.png)
4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
“4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” is a compound with the molecular formula C7H5N3O3 . It is a yellow solid with a melting point of 287–288 °C .
Synthesis Analysis
The synthesis of pyrimidines, including “4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid”, has been reported to be facilitated by 4-HO-TEMPO in a [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” includes a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring .Physical And Chemical Properties Analysis
“4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” is a yellow solid with a melting point of 287–288 °C . Its molecular weight is 179.13 .Scientific Research Applications
Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
Pyrrolo[2,3-d]pyrimidine derivatives have been discovered as potential multi-targeted kinase inhibitors and apoptosis inducers . Specifically, halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were synthesized and showed promising cytotoxic effects against different cancer cell lines . These compounds exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Anti-Inflammatory Activities
Pyrrolo[2,3-d]pyrimidines have been found to have anti-inflammatory effects . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Pharmaceutical Intermediate
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a derivative of pyrrolo[2,3-d]pyrimidine, finds applications as a pharmaceutical intermediate . It is especially used in the synthesis of kinase inhibitors for disease treatment .
Anticancer and Antiviral Agents
Derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have shown potential as anticancer and antiviral agents . They are also used for treating inflammatory diseases .
Antibacterial and Antifungal Activities
Compounds with pyrrolo[2,3-d]pyrimidine moiety have broad biological applications such as antibacterial and antifungal .
Adenosine A1 and A3 Receptor Modulator
Pyrrolo[2,3-d]pyrimidine compounds have been found to be effective as adenosine A1 and A3 receptor modulators .
Protein-Kinase B Inhibitor
Pyrrolo[2,3-d]pyrimidine compounds have been found to be effective as protein-kinase B inhibitors .
Anti-Mycobacterial Activities
Pyrrolo[2,3-d]pyrimidine compounds have been found to have anti-mycobacterial activities .
Mechanism of Action
Target of Action
The primary targets of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid are enzymes such as α-amylase and CDK2 . These enzymes play crucial roles in various biological processes. For instance, α-amylase is involved in the breakdown of starch molecules into smaller ones such as glucose and maltose , while CDK2 is a key regulator of cell cycle progression .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For α-amylase, it reduces the enzyme’s activity, slowing down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation . For CDK2, it acts as an inhibitor, affecting the cell cycle progression .
Biochemical Pathways
The inhibition of α-amylase affects the carbohydrate metabolism pathway, leading to a slower increase in blood glucose levels after a meal . On the other hand, the inhibition of CDK2 affects the cell cycle regulation pathway, potentially leading to cell cycle arrest .
Pharmacokinetics
One study mentions in vitro admet analysis, indicating that the compound has been evaluated for these properties .
Result of Action
The inhibition of α-amylase by this compound can lead to a more controlled increase in blood glucose levels, which could be beneficial in the management of diabetes . The inhibition of CDK2 can lead to cell cycle arrest, which could potentially be exploited for cancer treatment .
properties
IUPAC Name |
4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-4-3(7(12)13)1-8-5(4)9-2-10-6/h1-2H,(H,12,13)(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQLBNGGTHRMDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CNC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1554479-81-0 |
Source
|
Record name | 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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